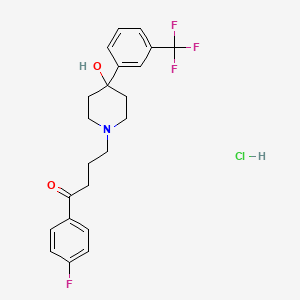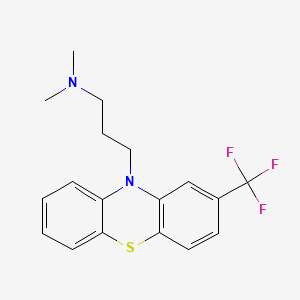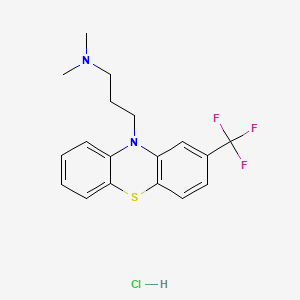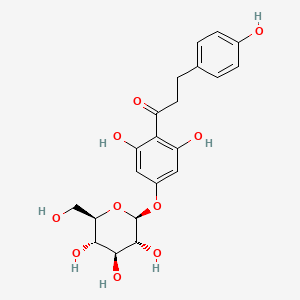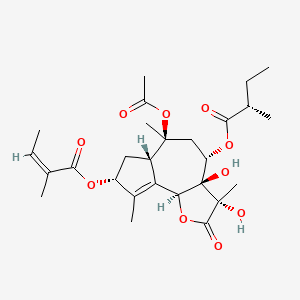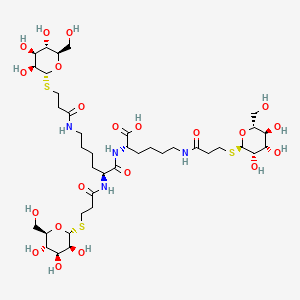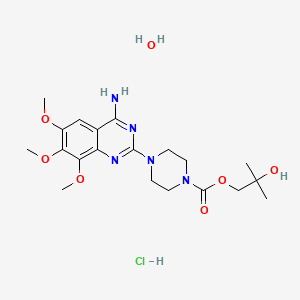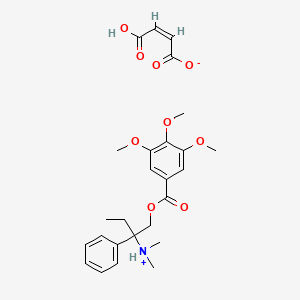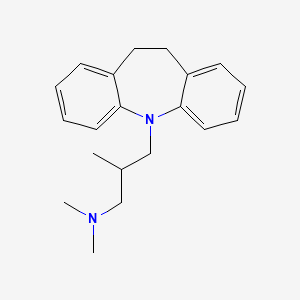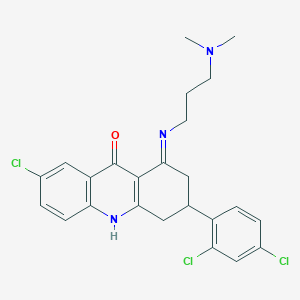
(3-(N,N-Dimethylamino)propyl)imino-7-chloro-3-(2,4-dichlorophenyl)-3,4-dihydro-1,9(2H,10H)-acridinedione
概要
説明
WR 243251 is a dihydroacridinedione compound initially developed by Pfizer Inc. It has shown significant potential as an antimalarial agent, particularly against Plasmodium falciparum and Plasmodium vivax, which are responsible for malaria in humans . This compound has been evaluated for its ability to inhibit the sporogonic development of malaria parasites in mosquitoes, making it a promising candidate for preventing malaria transmission .
準備方法
WR 243251 is synthesized through a series of chemical reactions involving acridine derivatives. The synthetic route typically involves the following steps:
Formation of the acridine core: The acridine core is synthesized by condensing aniline derivatives with appropriate aldehydes or ketones under acidic conditions.
Introduction of substituents: Various substituents are introduced onto the acridine core through nucleophilic substitution reactions. For WR 243251, this includes the addition of chloro and dichlorophenyl groups.
Reduction and cyclization: The intermediate compounds are then reduced and cyclized to form the dihydroacridinedione structure.
Industrial production methods for WR 243251 would involve scaling up these reactions under controlled conditions to ensure high yield and purity of the final product.
化学反応の分析
WR 243251 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives, which may have different biological activities.
Reduction: Reduction reactions can convert WR 243251 into its reduced forms, which may also exhibit antimalarial activity.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and halides. The major products formed from these reactions are typically derivatives of WR 243251 with modified chemical structures and potentially different biological activities.
科学的研究の応用
WR 243251 has been extensively studied for its antimalarial properties. It has shown high efficacy in inhibiting the growth of Plasmodium falciparum and Plasmodium vivax in both in vitro and in vivo studies . The compound has been evaluated for its ability to prevent the transmission of malaria by inhibiting the development of the parasite in mosquitoes .
Chemistry: As a model compound for studying the synthesis and reactivity of dihydroacridinediones.
Biology: For investigating the mechanisms of action of antimalarial agents and their effects on parasite biology.
Medicine: As a potential therapeutic agent for treating malaria and possibly other parasitic diseases.
作用機序
WR 243251 exerts its antimalarial effects by inhibiting the sporogonic development of malaria parasites in mosquitoes. This prevents the parasites from maturing and being transmitted to humans . The compound likely targets multiple molecular pathways within the parasite, including those involved in respiration and heme metabolism . By disrupting these pathways, WR 243251 effectively kills the parasites and prevents their transmission.
類似化合物との比較
WR 243251 is part of a class of compounds known as dihydroacridinediones, which have shown strong antimalarial activity. Similar compounds include:
WR 233602: Another dihydroacridinedione with antimalarial activity, but with different efficacy and toxicity profiles.
WR 250547: A related compound that also inhibits the sporogonic development of malaria parasites.
WR 250548: Similar to WR 250547, but with slightly different chemical properties and activity.
Compared to these compounds, WR 243251 has shown superior efficacy in inhibiting the development of malaria parasites at various stages of their life cycle . Its unique combination of high activity and low toxicity makes it a promising candidate for further development as an antimalarial agent.
特性
CAS番号 |
80092-76-8 |
|---|---|
分子式 |
C24H24Cl3N3O |
分子量 |
476.8 g/mol |
IUPAC名 |
7-chloro-3-(2,4-dichlorophenyl)-1-[3-(dimethylamino)propylimino]-2,3,4,10-tetrahydroacridin-9-one |
InChI |
InChI=1S/C24H24Cl3N3O/c1-30(2)9-3-8-28-21-10-14(17-6-4-16(26)13-19(17)27)11-22-23(21)24(31)18-12-15(25)5-7-20(18)29-22/h4-7,12-14H,3,8-11H2,1-2H3,(H,29,31) |
InChIキー |
QPVVEWNCFBEZTH-UHFFFAOYSA-N |
SMILES |
CN(C)CCCN=C1CC(CC2=C1C(=O)C3=C(N2)C=CC(=C3)Cl)C4=C(C=C(C=C4)Cl)Cl |
正規SMILES |
CN(C)CCCN=C1CC(CC2=C1C(=O)C3=C(N2)C=CC(=C3)Cl)C4=C(C=C(C=C4)Cl)Cl |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
(3-(N,N-dimethylamino)propyl)imino-7-chloro-3-(2,4-dichlorophenyl)-3,4-dihydro-1,9(2H,10H)-acridinedione 3-DCDAD 7-chloro-3-(2',4'-dichlorophenyl)-1-((3'-(dimethylamino)propyl)imino)-1,2,3,4-tetrahydro-9(10H)-acridinone WR 243251 WR 250547 WR 250548 WR-243251 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


